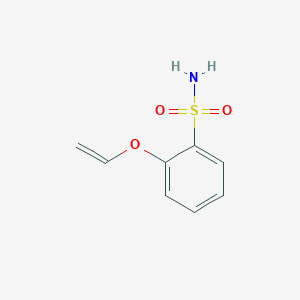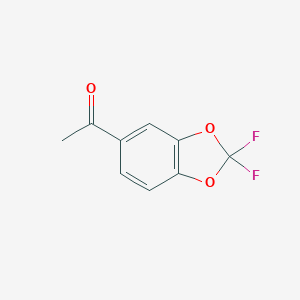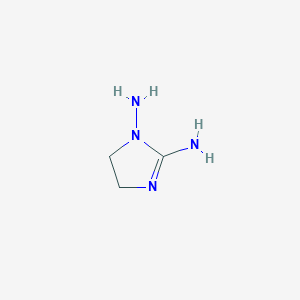
3-Méthyl-2-cyclohexén-1-one
Vue d'ensemble
Description
3-Methyl-2-cyclohexen-1-one: is a nonaromatic cyclic ketone with the molecular formula C7H10O and a molecular weight of 110.15 g/mol . It is known for its medicinal, phenolic, and mild cherry aroma . This compound is found in various natural sources such as oil of Mentha pulegium, cocoa, coffee, filbert, sweet corn, dried bonito, katsuobushi, wild rice, and clam . It is also produced by some animals in vivo .
Applications De Recherche Scientifique
Chemistry:
Synthesis of Organic Compounds: 3-Methyl-2-cyclohexen-1-one is used as a starting material in the total synthesis of natural diterpenoids like (+)-taiwaniaquinone H and (+)-dichroanone.
Biology:
Insect Pheromone: It is used as an insect sex pheromone for the Douglas-fir beetle.
Medicine:
Vitamin D Derivatives: The compound is used in the synthesis of 19-nor-1α, 25-dihydroxyvitamin D derivatives.
Industry:
Flavoring Agent: It is used in nut flavors due to its nutty aroma.
Mécanisme D'action
Target of Action
The primary target of 3-Methyl-2-cyclohexen-1-one, also known as Methylcyclohexenone or MCH, is the Douglas fir beetle and spruce beetles . These insects are pests that can cause significant damage to forests.
Mode of Action
3-Methyl-2-cyclohexen-1-one acts as a beetle repellent . When small amounts of MCH are attached to dead trees, beetles are prevented from aggregating on the dead trees and from large scale reproduction .
Biochemical Pathways
It is known that the compound interferes with the beetles’ natural aggregation behavior, disrupting their life cycle and preventing infestation .
Pharmacokinetics
It is known that the compound is volatile , suggesting that it may be rapidly distributed in the environment. The compound’s water solubility is reported to be low , which could impact its bioavailability.
Result of Action
The result of 3-Methyl-2-cyclohexen-1-one’s action is the protection of live trees from spruce beetles and Douglas fir beetles . By acting as a repellent, the compound prevents these beetles from aggregating on trees and reproducing, thereby reducing their population and mitigating the damage they can cause to forests .
Action Environment
The action of 3-Methyl-2-cyclohexen-1-one is influenced by environmental factors. For instance, the compound is used in forests, where it is attached to dead trees . The effectiveness of the compound may be influenced by factors such as temperature, humidity, and wind speed, which can affect the volatility and distribution of the compound. , suggesting that its use must be carefully managed to avoid potential environmental impact.
Analyse Biochimique
Biochemical Properties
It is known to play a role in the communication between insects, particularly the Douglas-fir beetle . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
As an insect pheromone, it likely influences cell signaling pathways related to mating and reproduction in the Douglas-fir beetle .
Molecular Mechanism
As an insect pheromone, it likely binds to specific receptors on the antennae of the Douglas-fir beetle, triggering a cascade of events leading to mating behavior .
Dosage Effects in Animal Models
The effects of varying dosages of 3-Methyl-2-cyclohexen-1-one in animal models have not been extensively studied. As an insect pheromone, its effects are likely dose-dependent, with higher concentrations potentially eliciting stronger behavioral responses .
Transport and Distribution
As an insect pheromone, it is likely transported through the air and detected by the antennae of the Douglas-fir beetle .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Acid Hydrolysis and Decarboxylation: 3-Methyl-2-cyclohexen-1-one can be prepared by acid hydrolysis and decarboxylation of the corresponding 4-carbetoxy derivative.
Oxidation: Another method involves the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid.
Cyclization: It can also be synthesized by the cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: It can be reduced to 3-methyl-2-cyclohexen-1-ol using lithium aluminum hydride in anhydrous diethyl ether.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous diethyl ether.
Cyclization: Sulfuric acid.
Major Products:
Oxidation: 3-Methyl-2-cyclohexen-1-one.
Reduction: 3-Methyl-2-cyclohexen-1-ol.
Cyclization: 3-Methyl-2-cyclohexen-1-one.
Comparaison Avec Des Composés Similaires
2-Cyclohexen-1-one: Another cyclic ketone with similar structural features but without the methyl group at the third position.
3-Methyl-2-cyclopentenone: A related compound with a five-membered ring instead of a six-membered ring.
Uniqueness:
Propriétés
IUPAC Name |
3-methylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-6-3-2-4-7(8)5-6/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITQJMYAYSNIMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8035186 | |
| Record name | 3-Methyl-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8035186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear liquid; medicinal, phenolic, mild cherry odour | |
| Record name | 3-Methyl-2-cyclohexen-1-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031541 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-Methyl-2-cyclohexen-1-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1039/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
miscible in water, Miscible at room temperature (in ethanol) | |
| Record name | 3-Methyl-2-cyclohexen-1-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1039/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.967-0.972 | |
| Record name | 3-Methyl-2-cyclohexen-1-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1039/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1193-18-6 | |
| Record name | 3-Methyl-2-cyclohexen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2-cyclohexen-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHYL-2-CYCLOHEXEN-1-ONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43632 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Cyclohexen-1-one, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methyl-2-cyclohexen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8035186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylcyclohex-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-2-CYCLOHEXEN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/786Y352V9X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methyl-2-cyclohexen-1-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031541 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-21 °C | |
| Record name | 3-Methyl-2-cyclohexen-1-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031541 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: As MCH is primarily used in controlled-release formulations for pest control, proper waste management practices for these formulations, including the inert matrix materials, should be followed to minimize environmental impact.
A: Continued research on MCH and its use in bark beetle management necessitates access to specialized equipment like gas chromatography-mass spectrometry (GC-MS) for pheromone analysis, electroantennography for studying insect olfactory responses, and field experimentation facilities for evaluating efficacy in natural settings. [, ]
A: The discovery and characterization of MCH as a crucial component of bark beetle chemical communication represent a significant milestone in understanding insect-plant interactions. Its identification as an anti-aggregative pheromone opened new avenues for developing environmentally benign pest control strategies. [, , ]
A: Research on MCH exemplifies the synergy between chemical ecology, entomology, and forestry. Collaborative efforts involving chemists, entomologists, and forest managers are crucial for translating laboratory findings into effective field applications for sustainable pest management. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
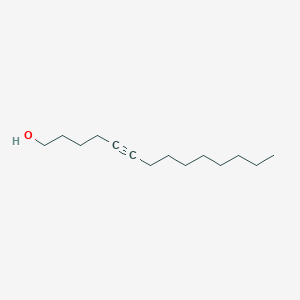
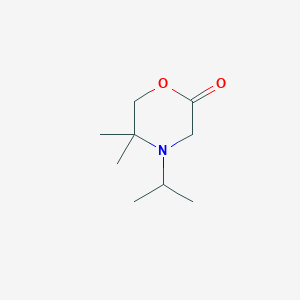

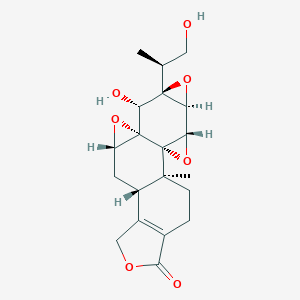
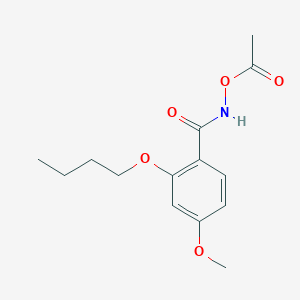
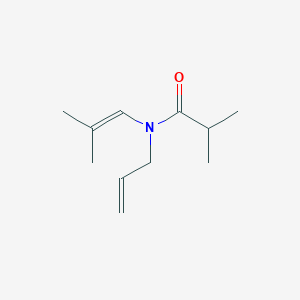

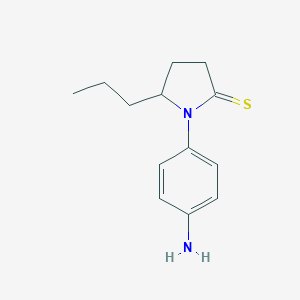
![1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol](/img/structure/B144634.png)
